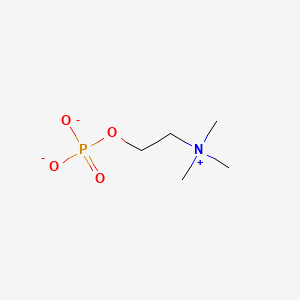
2-(Trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline phosphate(1-) is the organophosphate oxoanion formed from choline by removal of two protons from the phosphate group. Major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a phosphocholine.
Scientific Research Applications
1. Biomaterials and Tissue Engineering
2-(Trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis of biomaterials, particularly as a monomer for creating polyvalent choline phosphate. This biomaterial shows promise in tissue engineering due to its ability to rapidly attach to mammalian cell membranes and facilitate internalization, enhancing the potential for drug delivery applications (Yu et al., 2013).
2. Synthesis of Methacryloyloxyethyl Phosphate Copolymers
Another application is in the synthesis of methacryloyloxyethyl phosphate copolymers, which are used to modify substrates for improved hydroxyapatite deposition. This is particularly useful in biomedical applications for enhancing the compatibility and functionality of implants and other medical devices (Stancu et al., 2004).
3. Polymer Chemistry
In polymer chemistry, 2-(Trimethylazaniumyl)ethyl phosphate derivatives have been polymerized to form materials with liquid crystalline behavior. Such polymers have applications in diverse fields including materials science and potentially in biomedical fields, where temperature-responsive behavior can be advantageous (Furukawa et al., 1986).
4. Oligonucleotide Synthesis
This compound has also been employed as a protecting group in the synthesis of oligonucleotides, a fundamental process in genetic engineering and molecular biology research. The unique properties of 2-(Trimethylazaniumyl)ethyl phosphate facilitate effective synthesis of these critical biological molecules (Wada & Sekine, 1994).
5. Drug Delivery and Medical Applications
Its derivatives have shown potential in medical applications, such as inhibiting osteoclast maturation and bone resorption. This implies its potential in developing new classes of drugs for treating bone-related diseases (Park et al., 2014).
6. Lithium Ion Batteries
Additionally, certain derivatives have been studied for their role in enhancing the performance and safety of lithium ion batteries, demonstrating the compound's versatility beyond biomedical applications (Ota et al., 2003).
properties
Product Name |
2-(Trimethylazaniumyl)ethyl phosphate |
|---|---|
Molecular Formula |
C5H13NO4P- |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p-1 |
InChI Key |
YHHSONZFOIEMCP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



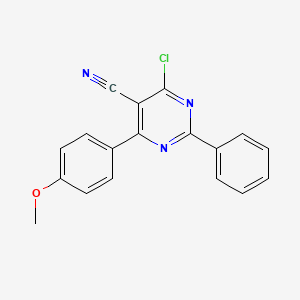
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
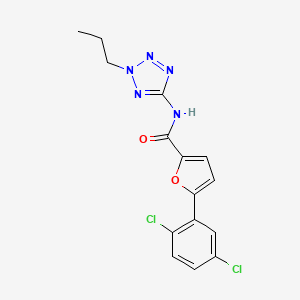
![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
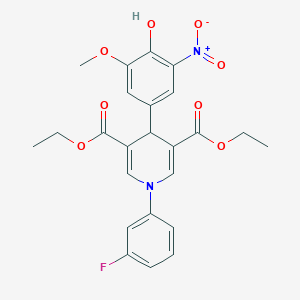
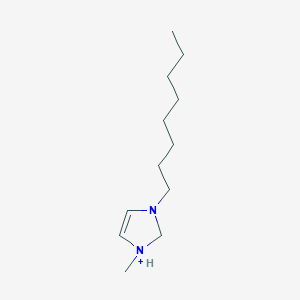
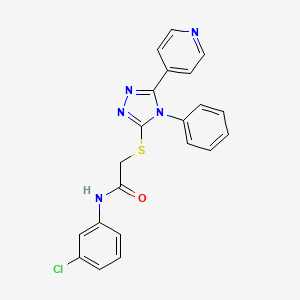
![1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)
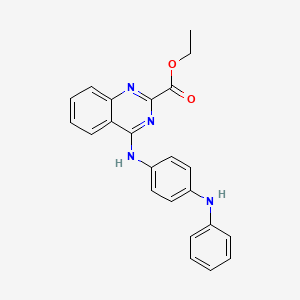
![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)
![3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1225886.png)